molecular formula C13H18ClNO3 B3025810 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride

1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride

Cat. No.: B3025810
M. Wt: 276.77 g/mol
InChI Key: LZTAJXOEHCOKDE-CIIWIYAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride is a complex organic compound featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
  • 1-(1,3-Benzodioxol-5-yl)ethanol

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one is unique due to its deuterated ethyl group, which can influence its chemical properties and interactions. This makes it particularly valuable in research settings where isotopic labeling is important .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H/i2D3,4D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTAJXOEHCOKDE-CIIWIYAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Reactant of Route 3
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Reactant of Route 4
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Reactant of Route 5
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.